N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide
Description
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide is a benzamide derivative featuring a 2-methylbenzo[d]thiazole moiety linked to a 3-(methylthio)-substituted benzamide group. Its molecular formula is C₁₆H₁₄N₂OS₂ (molar mass: 314.4 g/mol), with structural distinctiveness arising from the methylthio (-SMe) group at the 3-position of the benzamide ring and the methyl-substituted benzothiazole.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-17-14-7-6-12(9-15(14)21-10)18-16(19)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUYGTBRWOXONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 3-(methylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide is not fully understood, but it is believed to interact with specific molecular targets in cells. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular membranes or other macromolecules, leading to changes in cellular function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Compound 1 : 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l)
- Structure : Differs by replacing the 3-(methylthio) group with a 4-methoxy (-OMe) substituent.
- Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation of 4-iodoanisole and 2-methyl-6-nitrobenzo[d]thiazole, yielding 63% as a reddish-brown amorphous solid .
- Lower lipophilicity (logP) due to the polar methoxy group, affecting solubility and membrane permeability.
Compound 2 : N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
- Structure : Lacks the 3-(methylthio) group on the benzamide ring (molecular formula: C₁₅H₁₂N₂OS₂; molar mass: 300.4 g/mol) .
- Lower molar mass (300.4 vs. 314.4) may influence pharmacokinetic properties.
Compound 3 : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (30)
- Structure: Shares the 3-(methylthio)benzamide group but replaces benzothiazole with a pyrimidinone-pyrazole hybrid .
- Synthesis : Yielded 31% using BTFFH/DIPEA in DCM, indicating lower efficiency compared to the target compound’s synthesis .
- Key Differences: The pyrimidinone-pyrazole system introduces hydrogen-bonding sites, enhancing interactions with enzymatic active sites. Higher molecular weight (estimated ~380 g/mol) may reduce bioavailability.
Compound Series 7q–7t ():
- Structures : Feature benzo[d]thiazol-6-yl linked to substituted benzamides (e.g., chloropyridinyl, thiazolyl).
- Key Findings: 7t (2-methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide) exhibits a high melting point (237.7–239.1°C), suggesting strong crystallinity and thermal stability compared to the target compound .
Compound Z2/Z3 ():
- Structures : (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-7H-indazol-6-yl)thio)benzamide.
- Key Differences :
- The indazole-thio and pyridinylvinyl groups confer π-π stacking and hydrogen-bonding capabilities, likely enhancing inhibition of tuberculosis-related QcrB enzymes compared to the target compound’s benzothiazole core .
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The compound is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Introduction of Methyl Groups : Methyl groups are introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of bases like potassium carbonate.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to function primarily as an enzyme inhibitor , potentially modulating the activity of enzymes involved in critical biological pathways. For example, it may inhibit enzymes related to bacterial cell wall synthesis, contributing to its antimicrobial properties .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi, possibly due to its ability to inhibit cell wall synthesis.
- Antitumor Properties : Preliminary studies suggest it may inhibit tumor growth by targeting specific cellular pathways .
- Anti-inflammatory Effects : Investigated for its potential to reduce inflammation in various models.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound. Below is a summary of findings from notable research:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated significant antimicrobial activity with MIC values ranging from 10 to 50 μg/mL against tested pathogens. | In vitro susceptibility testing using broth microdilution methods. |
| Study B | Showed promising antitumor effects in cellular assays, with IC50 values indicating effective inhibition of cancer cell proliferation. | Cell viability assays conducted on various cancer cell lines. |
| Study C | Investigated anti-inflammatory properties using an animal model, showing reduced levels of inflammatory markers. | In vivo experiments assessing cytokine levels post-treatment. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methylbenzo[d]thiazol-4-yl)-3-(methylthio)benzamide | Similar thiazole structure with different substitution | Moderate antimicrobial activity |
| N-(4-methoxyphenyl)-2-(methylthio)benzamide | Lacks thiazole ring but retains methylthio group | Less potent against bacteria |
| 4-chloro-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | Chlorine substitution enhances potency | Stronger antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
